molecular formula C14H13N3O2S B2453932 1-(1-Methyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea CAS No. 1171865-81-8

1-(1-Methyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea

Cat. No. B2453932
CAS RN: 1171865-81-8
M. Wt: 287.34
InChI Key: BECICXPZKBIXFE-UHFFFAOYSA-N
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Description

1-(1-Methyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its ability to inhibit the growth of cancer cells and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Biosensors Development

A comprehensive review on urea biosensors highlighted the advances in detecting and quantifying urea concentration, where 1-(1-Methyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea and its derivatives could play a significant role. The use of enzyme urease as a bioreceptor element, along with nanoparticles and conducting polymers, has been critical in developing biosensors with long-lasting activity. These biosensors are vital for diagnosing diseases related to excessive or deficient urea levels in the human body, as well as applications in agriculture, fishery, dairy, and food preservation (Botewad et al., 2021).

Anion Binding

The binding properties of (thio)urea derivatives, including compounds like 1-(1-Methyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea, towards anions have been extensively reviewed. These compounds have shown promising selectivity and binding capabilities for anions due to their ability to form two H-bonds, making them suitable for applications in ion sensors, crystal engineering, and development of functional materials (Blažek Bregović et al., 2015).

Therapeutic Potential

The biological importance of 2-(thio)ureabenzothiazoles, which share structural similarities with 1-(1-Methyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea, has been documented. These compounds exhibit a broad spectrum of biological activities, including anticancer, anti-diabetic, cardioprotective, and hepatoprotective properties. The review covers synthetic methodologies and highlights the potential of these compounds as therapeutic agents due to their physicochemical and biological properties (Rosales-Hernández et al., 2022).

Urea as Hydrogen Carrier

Exploring urea as a hydrogen carrier for fuel cells has been reviewed, focusing on the feasibility and attributes of urea for this application. Given its stability, non-toxicity, and easy transport and storage, urea offers potential for sustainable hydrogen supply, which could include derivatives like 1-(1-Methyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea (Rollinson et al., 2011).

properties

IUPAC Name

1-(1-methyl-2-oxo-3H-indol-5-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-17-11-5-4-10(7-9(11)8-13(17)18)15-14(19)16-12-3-2-6-20-12/h2-7H,8H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECICXPZKBIXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea

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